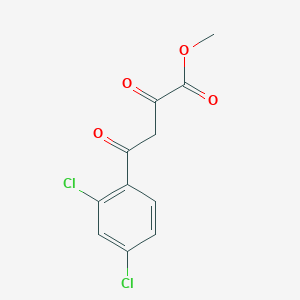

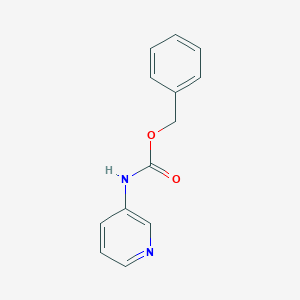

Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate and related compounds often involves complex chemical reactions, where specific precursors are reacted under controlled conditions to yield the desired product. For instance, methyl(3S)-3-(tert-butoxycarbonylamino)-4-oxobutanoate, a related compound, was synthesized from L-aspartic acid through a series of steps, including selective methylation, Boc-protection, acylation with ethyl chloroformate, reduction by NaBH4, followed by oxidation, achieving an overall yield of about 41% (Zhang Xingxian, 2012).

Molecular Structure Analysis

The molecular structure of Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate and its derivatives has been extensively studied through spectroscopic methods and computational analyses. Studies have shown the importance of vibrational bands, molecular stability through hyper-conjugative interactions, and charge delocalization using techniques like FT-IR, FT-Raman spectra, and theoretical DFT calculations (K. Vanasundari et al., 2018).

Chemical Reactions and Properties

The chemical reactions involving Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate explore its reactivity and interaction with other chemical entities. For example, its reaction with tetracyanoethylene yielded methyl 3-acyl-4-cyano-5-(dicyanomethylene)-2-hydroxy-2,5-dihydro-1H-pyrrole-2-carboxylates, showcasing its potential in forming complex molecular structures with possible applications in supramolecular chemistry (V. P. Sheverdov et al., 2017).

Physical Properties Analysis

The study of the physical properties of Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate includes investigations into its optical and thermal behavior, as well as its solubility and stability under various conditions. These properties are crucial for understanding the compound's applications in different scientific domains.

Chemical Properties Analysis

The chemical properties of Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate encompass its reactivity, stability, and interactions with other molecules. Its noncovalent interactions, hydrogen bonding, and van der Waals interactions play significant roles in its molecular geometry and electron localization function, affecting its overall chemical behavior and potential applications (K. Vanasundari et al., 2018).

科学的研究の応用

Environmental Fate and Biodegradation

Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate, a chemical closely related to the herbicide 2,4-D, has been the subject of extensive research due to its widespread use and potential environmental impact. Studies have focused on its behavior in agricultural environments, highlighting the role of microorganisms in its degradation. Microbial degradation is emphasized as a key process for mitigating environmental pollution and protecting public health by breaking down the chemical into less harmful substances. This is crucial for reducing the herbicide's persistence in the environment and minimizing its damaging effects on non-target species (Magnoli et al., 2020).

Advanced Oxidation Processes for Water Treatment

Advanced oxidation processes (AOPs) have been explored as a method for treating water contaminated with pesticides, including substances similar to Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate. These processes, which involve the generation of highly reactive species capable of degrading organic pollutants, have shown high efficiency in removing pesticides from wastewater. Ozonation, photocatalysis, and electrochemical processes are among the AOPs evaluated for their ability to degrade and mineralize these compounds, offering promising solutions for mitigating water pollution and ensuring the safety of water resources (Girón-Navarro et al., 2021).

Nanotechnology for Contaminant Degradation

Nanotechnology provides innovative approaches for the remediation of water contaminated with a variety of pollutants, including organochlorine pesticides similar to Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate. The use of nanomaterials enables the efficient and eco-friendly removal of contaminants from water, showcasing the potential for broad applications in environmental protection. This approach not only addresses the challenge of water contamination but also minimizes the risk of secondary pollution, highlighting the role of nanotechnology in advancing sustainable water treatment technologies (Khan & Lee, 2021).

Implications for Human Health and Ecosystems

The widespread use of herbicides based on 2,4-D, a compound closely related to Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate, raises concerns about their impact on human health and ecosystems. Research has shown that exposure to these herbicides can have toxic effects on non-target organisms, including aquatic life, plants, and potentially humans. The environmental persistence of these compounds necessitates ongoing research and careful management to prevent adverse effects on ecosystems and public health (Islam et al., 2017).

特性

IUPAC Name |

methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl2O4/c1-17-11(16)10(15)5-9(14)7-3-2-6(12)4-8(7)13/h2-4H,5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AANFKOMMZYTNJZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=O)CC(=O)C1=C(C=C(C=C1)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00378074 |

Source

|

| Record name | methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate | |

CAS RN |

175711-73-6 |

Source

|

| Record name | methyl 4-(2,4-dichlorophenyl)-2,4-dioxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00378074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 3-(Butylthio)-4-oxo-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B68273.png)

![2-[(2-Fluorobenzyl)oxy]benzaldehyde](/img/structure/B68281.png)

![(1R,2S,4S,8R,9S,12S)-16-(methoxymethoxy)-9-methyl-5,7-dioxa-6lambda6-thiapentacyclo[10.8.0.02,9.04,8.013,18]icosa-13(18),14,16-triene 6,6-dioxide](/img/structure/B68284.png)

![7,8,10-Trihydroxy-2-imino-4,9-diundecyl[1]benzofuro[3,2-e][1,3]benzothiazol-5(2H)-one](/img/structure/B68292.png)

![3-(Trifluoroacetyl)-6-oxa-3-azabicyclo[3.1.0]hexane](/img/structure/B68300.png)